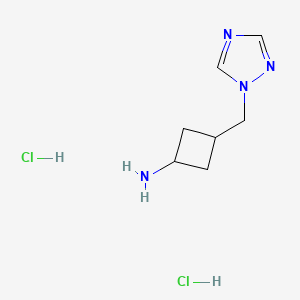

(1R,3r)-3-((1H-1,2,4-三唑-1-基)甲基)环丁-1-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

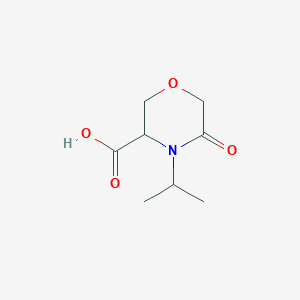

The compound (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemically synthesized molecule that features a cyclobutan-1-amine structure with a 1,2,4-triazolylmethyl substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the triazole ring suggests possible utility in medicinal chemistry, given the prevalence of this motif in biologically active compounds.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been described in the literature. For instance, the paper titled "Darstellung von r-1,c-2,t-3,t-4-Cyclobutantetraamin" discusses the saponification of Perhydrocyclobuta[1,2-d:3,4-d']diimidazol-2,5-dione to yield a cyclobutanetetraamine tetrahydrobromide, from which the free amine can be obtained . Although the specific synthesis of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is not detailed, the methodologies described could potentially be adapted for its synthesis, utilizing 1H-NMR spectroscopy for structural confirmation.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring, which can impart significant strain to the molecule, affecting its reactivity. The confirmation of the structure of cyclobutane derivatives, such as those mentioned in the paper, is typically achieved through 1H-NMR spectroscopy . This technique would be essential in confirming the structure of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride as well.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives can be quite complex due to the ring strain and the presence of various functional groups. The paper on Rh(II)-catalyzed cycloadditions discusses the use of 1-tosyl 1,2,3-triazoles in formal [3+2] and [3+3] cycloadditions with 2H-azirines, leading to the synthesis of 3-aminopyrroles and 1,2-dihydropyrazines . This indicates that triazole-containing compounds can participate in cycloaddition reactions, which could be relevant for further functionalization of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1R,3r)-3-((1H-1,2,4-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride are not provided in the papers, we can infer that the compound would exhibit properties typical of small organic molecules with similar functional groups. These might include solubility in polar solvents, potential for hydrogen bonding due to the amine and triazole groups, and a certain degree of crystallinity as indicated by the dihydrochloride salt form. The presence of the triazole could also suggest potential antifungal or antibacterial properties, as triazoles are known for such biological activities.

科学研究应用

绿色合成方法和光学性质:该化合物用于无金属和无氧化剂的绿色合成方法中。例如,一项研究描述了三组分脱硫和脱氨缩合,用于合成结构多样的全取代 1H-1,2,4-三唑-3-胺。该方法环保,在有机和药物化学以及光学材料的开发中具有应用,因为它们具有荧光和聚集诱导发射特性 (郭等人,2021).

用于抗菌应用的微波辅助合成:另一项研究详细介绍了带有吲哚部分的三唑衍生物的微波辅助合成,突出了它们在抗菌应用中的潜力。包括各种三唑衍生物在内的这些化合物被评估了其抗菌和抗真菌活性 (戈姆哈和利雅得,2011).

多样化的化学合成和库创建:研究还包括开发合成三唑化合物库的方法。例如,一项研究报告了一种微波辅助合成方法,用于创建 3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺,展示了三唑化合物在化学合成中的通用性 (谭、林和多尔任科,2017).

环加成反应和化学转化:有机叠氮化物与共轭烯胺的环加成反应,导致形成各种三唑,是另一个感兴趣的领域。这些化学转化展示了三唑化合物在创建结构多样的分子中的应用 (布鲁纳、马斯和克拉纳,2005).

抗病毒和细胞抑制性评估:某些三唑衍生物已对其抗病毒和细胞抑制活性进行了评估。例如,一项关于带有 1,2,3-三唑连接子的磷酸化无环鸟苷类似物的研究发现,这些化合物对某些癌细胞系具有轻微的细胞抑制作用 (格沃瓦卡等人,2015).

属性

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c8-7-1-6(2-7)3-11-5-9-4-10-11;;/h4-7H,1-3,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFMKHDNXYOYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CN2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2507185.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)

![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2507188.png)

![N-[(2-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2507189.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2507190.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2507193.png)